3-{4-[(2-氯苯基)甲基]-5-氧代-4H,5H-[1,2,4]三唑并[4,3-a]喹唑啉-1-基}-N-[(呋喃-2-基)甲基]丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including a triazole ring and a quinazolinone ring . Triazole compounds are significant heterocycles that exhibit broad biological activities . Quinazolinones are also known for their diverse pharmacological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazole derivatives are typically synthesized via aromatic nucleophilic substitution . The synthesis of similar compounds often involves the reaction of amines with other organic compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as IR, NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Triazole compounds, for example, are known to undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For similar compounds, properties such as melting point and molecular weight can be determined .科学研究应用
H1-抗组胺活性
一系列与所讨论化合物结构相关的化合物已被合成并评估了它们的 H1-抗组胺活性。这些化合物已显示出在保护动物免受组胺诱导的支气管痉挛方面具有显着的功效,表明它们作为新型 H1-抗组胺剂的潜力。例如,与传统抗组胺药马来酸氯苯那敏相比,三唑并喹唑啉结构经过修饰的化合物表现出有效的抗组胺活性,且镇静作用最小,表明它们在过敏治疗中具有效用,而没有镇静的缺点 [Gobinath 等人,2015 年].
腺苷受体拮抗作用
三唑并喹唑啉结构因其对腺苷受体的亲和力(尤其是 A3 受体亚型)而受到探索。核心结构的修饰导致衍生物对人 A3 受体具有高效力和选择性。这种选择性表明在由腺苷受体活性调节的疾病(例如心血管疾病、炎症性疾病和癌症)中具有潜在的治疗应用 [Kim 等人,1996 年].
作用机制
未来方向
属性
IUPAC Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(furan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN5O3/c25-19-9-3-1-6-16(19)15-29-23(32)18-8-2-4-10-20(18)30-21(27-28-24(29)30)11-12-22(31)26-14-17-7-5-13-33-17/h1,3,5-7,9,13,18,20,24,28H,2,4,8,10-12,14-15H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAHRVXQMBGRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)NCC4=CC=CO4)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。